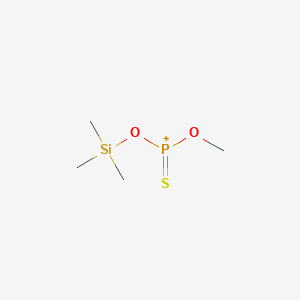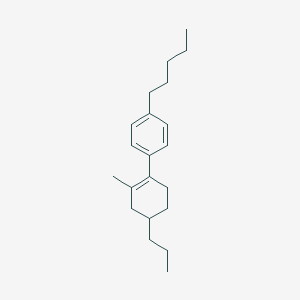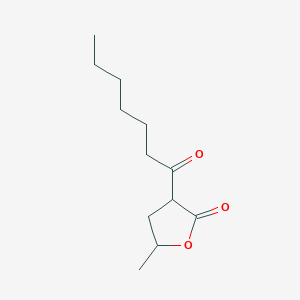
3-Heptanoyl-5-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Heptanoyl-5-methyloxolan-2-one is a chemical compound known for its unique structure and properties It is a derivative of oxolane, featuring a heptanoyl group and a methyl group attached to the oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptanoyl-5-methyloxolan-2-one typically involves the reaction of heptanoic acid with 5-methyloxolan-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a temperature of around 100-120°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Heptanoyl-5-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The oxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted oxolane derivatives
科学的研究の応用
3-Heptanoyl-5-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Heptanoyl-5-methyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. Additionally, its structural features allow it to participate in non-covalent interactions with proteins and other biomolecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
2-Methyloxolane: A bio-based solvent used for the extraction of natural products.
5-Ethenyl-5-methyloxolan-2-one: Known for its applications in organic synthesis.
5-Methyloxolan-3-one: Utilized in various chemical reactions and processes.
Uniqueness
3-Heptanoyl-5-methyloxolan-2-one stands out due to its unique combination of a heptanoyl group and a methyl group on the oxolane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthetic chemistry and industrial processes.
特性
CAS番号 |
105705-08-6 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC名 |
3-heptanoyl-5-methyloxolan-2-one |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-11(13)10-8-9(2)15-12(10)14/h9-10H,3-8H2,1-2H3 |
InChIキー |
IEBPCZCIVGXTFD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)C1CC(OC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[2-(1,3-Oxazolidin-2-yl)ethoxy]carbonyl}benzoate](/img/structure/B14338379.png)
![4-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14338390.png)

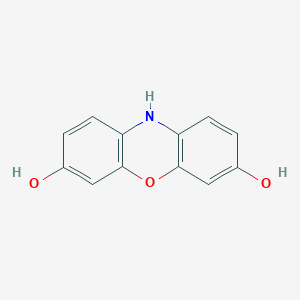

![2,2,6,6-Tetramethyl-5-[(trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B14338409.png)
![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
![2-(1-Methyl-1-phenylethyl)-2-[2-(4-nitrophenyl)diazenyl]propanedinitrile](/img/structure/B14338418.png)

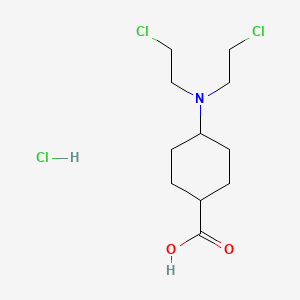
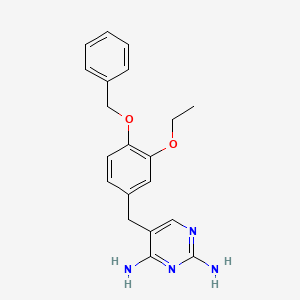
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
